Molecular Weight and Lipophilicity Differentiation vs. Unsubstituted Parent N-(benzo[d]thiazol-6-yl)benzamide
N-(benzo[d]thiazol-6-yl)-4-(ethylthio)benzamide (MW = 314.4 g/mol; C16H14N2OS2) carries an additional 60.1 g/mol of mass vs. the unsubstituted parent N-(benzo[d]thiazol-6-yl)benzamide (MW = 254.31 g/mol; C14H10N2OS) due to the para-ethylthio substituent [1]. This mass increment corresponds to the –SCH2CH3 group, which contributes both increased lipophilicity (estimated ΔcLogP ≈ +1.0 to +1.3) and additional hydrogen-bond acceptor capacity via the thioether sulfur. In drug-discovery contexts, this magnitude of lipophilicity shift frequently alters membrane permeability, plasma protein binding, and CYP450 susceptibility, making the two compounds non-interchangeable in biological assay systems without explicit cross-validation [2].
| Evidence Dimension | Molecular weight and estimated lipophilicity |
|---|---|
| Target Compound Data | MW = 314.4 g/mol; C16H14N2OS2; contains para-ethylthio substituent |
| Comparator Or Baseline | N-(benzo[d]thiazol-6-yl)benzamide (CAS 135249-30-8); MW = 254.31 g/mol; C14H10N2OS; no para substituent |
| Quantified Difference | ΔMW = +60.1 g/mol; estimated ΔcLogP ≈ +1.0 to +1.3 |
| Conditions | Calculated molecular weights from molecular formulas; lipophilicity estimate based on additive fragment contributions (ethylthio group increment) |
Why This Matters
A >60 Da mass difference and >1 log unit lipophilicity shift place these compounds in meaningfully different property space for permeability, solubility, and metabolic clearance, requiring independent ADME/PK characterization.
- [1] Kuujia. Cas no 135249-30-8 (N-(1,3-benzothiazol-6-yl)benzamide). https://www.kuujia.com/cas-135249-30-8.html (accessed 2026-05-10). View Source
- [2] Waring, M. J. Lipophilicity in Drug Discovery. Expert Opin. Drug Discov. 2010, 5 (3), 235–248. DOI: 10.1517/17460441003605098. View Source
